Cas no 4947-75-5 (Smilagenin acetate)
Smilagenin acetate Chemical and Physical Properties
Names and Identifiers
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- Spirostan-3-ol,acetate, (3b,5b,25R)- (9CI)
- 25R,5B-SPIROSTAN-3B-OL 3-ACETATE
- SMILAGENIN ACETATE
- SMILAGENIN ACETATE [MI]
- o-Acetyltigogenin
- NSC 15488
- NSC15488
- [(2R,5'R)-5'-tetramethylspiro[[?]-2,2'-tetrahydropyran]yl] acetate
- [(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl] acetate
- ISOSARSASAPOGENIN ACETATE
- UNII-ZB6J7LT9WP
- NSC-15488
- (3Beta,5beta,25R)-spirostan-3-yl acetate
- NSC40898
- CHEMBL3138727
- SMILAGENIN, ACETATE
- NSC15488;Isosarsasapogenin, acetate
- MS-28399
- 4947-75-5
- Isosarsasapogenin, acetate
- CS-0119448
- ZB6J7LT9WP
- HY-N7421
- ((1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro(5-oxapentacyclo(10.8.0.02,9.04,8.013,18)icosane-6,2'-oxane)-16-yl) acetate
- DA-67644
- G18294
- Smilagenin acetate
-
- MDL: MFCD00067286
- Inchi: 1S/C29H46O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h17-18,20-26H,6-16H2,1-5H3/t17-,18+,20-,21+,22-,23+,24+,25+,26+,27+,28+,29-/m1/s1
- InChI Key: LVRAKYNQYKVPIK-BSPYNPCNSA-N
- SMILES: O1[C@]2(CC[C@@H](C)CO2)[C@@H](C)[C@H]2[C@@H]1C[C@H]1[C@@H]3CC[C@@H]4C[C@H](CC[C@]4(C)[C@H]3CC[C@@]12C)OC(C)=O
Computed Properties
- Exact Mass: 458.33978
- Monoisotopic Mass: 458.33960994 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 33
- Rotatable Bond Count: 2
- Complexity: 797
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 12
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 458.7
- XLogP3: 7.1
- Topological Polar Surface Area: 44.8Ų
Experimental Properties
- Density: 1.11
- Boiling Point: 527.5°Cat760mmHg
- Flash Point: 221.8°C
- PSA: 44.76
Smilagenin acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N7421-1mg |
Smilagenin acetate |
4947-75-5 | 99.68% | 1mg |
¥300 | 2025-04-16 | |
| ChemScence | CS-0119448-1mg |
Smilagenin acetate |
4947-75-5 | 1mg |
$70.0 | 2022-04-27 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4954-5 mg |
SMILAGENIN ACETATE |
4947-75-5 | 99.21% | 5mg |
¥1000.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4954-10 mg |
SMILAGENIN ACETATE |
4947-75-5 | 99.21% | 10mg |
¥1500.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4954-25 mg |
SMILAGENIN ACETATE |
4947-75-5 | 99.21% | 25mg |
¥2550.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4954-50 mg |
SMILAGENIN ACETATE |
4947-75-5 | 99.21% | 50mg |
¥3850.00 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S10795-20mg |
4947-75-5 | 20mg |
¥1498.0 | 2021-09-08 | |||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4954-20mg |
SMILAGENIN ACETATE |
4947-75-5 | 99.21% | 20mg |
¥ 760 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4954-1 mL * 10 mM (in DMSO) |
SMILAGENIN ACETATE |
4947-75-5 | 99.21% | 1 mL * 10 mM (in DMSO) |
¥ 440 | 2023-09-07 | |
| eNovation Chemicals LLC | D660233-5mg |
SMILAGENIN, ACETATE |
4947-75-5 | 98% (HPLC) | 5mg |
$250 | 2024-05-25 |
Smilagenin acetate Suppliers
Smilagenin acetate Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on Smilagenin acetate
Introduction to Spirostan-3-ol, Acetate, (3b,5b,25R)- (9CI) and Its Significance in Modern Research
Spirostan-3-ol, Acetate, (3b,5b,25R)- (9CI) is a steroid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number 4947-75-5, belongs to the spirostan class of steroids, which are known for their unique structural and functional properties. The specific configuration (3b,5b,25R) and the presence of an acetyl group at the 3-position contribute to its distinct chemical profile and potential biological activities.
The Spirostan-3-ol, Acetate structure is characterized by a spirocyclic center connecting two rings, which imparts rigidity and stability to the molecule. This structural feature is crucial for its interaction with biological targets, making it a valuable scaffold for drug development. The stereochemistry at the 3b, 5b, and 25R positions is particularly important, as it influences the compound's binding affinity and metabolic stability.
Recent studies have highlighted the pharmacological potential of spirostan derivatives in various therapeutic areas. Research has demonstrated that compounds like Spirostan-3-ol, Acetate can modulate multiple signaling pathways involved in inflammation, metabolism, and cell proliferation. For instance, studies have shown that spirostans can interact with nuclear receptors such as the farnesoid X receptor (FXR) and the liver X receptors (LXR), which play critical roles in lipid metabolism and cholesterol homeostasis.
The acetate ester modification at the 3-position of Spirostan-3-ol enhances its solubility and bioavailability, making it more suitable for in vivo studies. This modification also allows for further chemical derivatization, enabling researchers to explore a wide range of analogs with tailored biological activities. The (9CI) notation indicates that this compound is a stereoisomer with a configuration that has been confirmed or proposed based on chemical evidence.
In the context of drug discovery, Spirostan-3-ol, Acetate has been investigated for its potential role in treating metabolic disorders such as obesity and type 2 diabetes. Preclinical studies have suggested that this compound can improve insulin sensitivity and reduce lipid accumulation in adipose tissue. Additionally, its anti-inflammatory properties make it a promising candidate for therapies targeting chronic inflammatory diseases.
The synthesis of Spirostan-3-ol, Acetate involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic techniques such as catalytic hydrogenation and stereoselective acetylation are employed to achieve the desired product with high purity. The development of efficient synthetic routes is essential for large-scale production and further exploration of this compound's therapeutic potential.
Advances in analytical chemistry have enabled researchers to study the metabolism and toxicology of Spirostan-3-ol, Acetate in greater detail. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provide valuable insights into how the body processes this compound and how it interacts with biological targets. These studies are crucial for understanding its mechanism of action and for identifying potential side effects.
The future directions of research on Spirostan-3-ol, Acetate are promising. Ongoing studies aim to optimize its pharmacokinetic properties and explore new therapeutic applications. Collaborative efforts between chemists, biologists, and pharmacologists are essential for translating laboratory findings into clinical applications. The unique structural features of this compound make it a compelling candidate for further investigation in the quest for novel therapeutics.
In conclusion,Spirostan-3-ol, Acetate (CAS no. 4947-75-5) is a structurally fascinating steroid derivative with significant potential in modern medicine. Its unique stereochemistry, combined with its ability to modulate key biological pathways, makes it a valuable tool for drug discovery. As research continues to uncover new applications for this compound,spirostans are poised to play an increasingly important role in addressing some of today's most challenging health issues.
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